tert-Butyl (3-iodophenyl)carbamate
Overview
Description
tert-Butyl (3-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H14INO2. It is a derivative of carbamic acid and is commonly used as a protecting group for amines in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the reaction of an amine with carbon dioxide and a halide in the presence of cesium carbonate and tetrabutylammonium iodide.
Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
Industrial Production Methods: Industrial production methods for tert-butyl (3-iodophenyl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-iodophenyl)carbamate can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by another nucleophile.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Cesium Carbonate: Acts as a base in substitution and cross-coupling reactions.
1,4-Dioxane: Common solvent for these reactions.
Major Products:
N-Boc-Protected Anilines: Formed through palladium-catalyzed synthesis.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology and Medicine:
Therapeutic Potential: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry:
Synthesis of Complex Molecules: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism: tert-Butyl (3-iodophenyl)carbamate exerts its effects primarily through its role as a protecting group. The tert-butyl carbamate group can be installed on an amine under mild conditions and removed using strong acids or heat . This allows for selective protection and deprotection of amines during multi-step synthesis.
Molecular Targets and Pathways:
Amines: The primary molecular targets are amine groups in organic molecules.
Pathways: The compound participates in pathways involving the formation and cleavage of carbamate bonds.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the iodine atom.
N-Boc-3-iodoaniline: Another iodine-containing carbamate derivative.
tert-Butyl (3-bromo-5-iodophenyl)carbamate: Contains both bromine and iodine atoms.
Uniqueness: tert-Butyl (3-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with non-halogenated carbamates.
Properties
IUPAC Name |
tert-butyl N-(3-iodophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCQRNOVFYBCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514489 | |
Record name | tert-Butyl (3-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143390-49-2 | |
Record name | tert-Butyl (3-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143390-49-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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